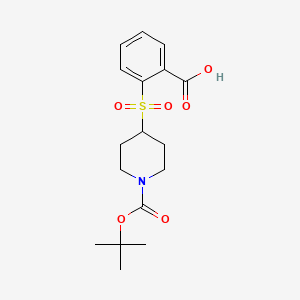

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid

Vue d'ensemble

Description

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the piperidine ring using tert-butyl chloroformate in the presence of a base such as triethylamine.

Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

Benzoic Acid Attachment: The benzoic acid moiety is attached through a coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that compounds with sulfonamide functionalities exhibited IC₅₀ values ranging from 3.6 µM to 11.0 µM against tumor cell lines such as HCT-116 and MCF-7 . This suggests that this compound could serve as a lead compound for further development into anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. Research indicates that similar sulfonamide derivatives can inhibit inflammatory responses in vivo, showcasing promising results comparable to established anti-inflammatory drugs like indomethacin . The ability to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

A study focused on synthesizing new sulfonamide derivatives based on the structure of this compound reported significant anticancer activity against leukemia and CNS cancer cell lines. The lead compounds demonstrated over 70% inhibition in cell proliferation assays, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Case Study 2: In Vivo Anti-inflammatory Testing

In another case study, researchers evaluated a series of related compounds in a carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited substantial anti-inflammatory effects within hours of administration, reinforcing the therapeutic potential of sulfonamide-containing compounds in managing inflammation .

Mécanisme D'action

The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid in PROTACs involves the following steps:

Binding to Target Protein: The target-binding moiety of the PROTAC binds to the target protein.

Recruitment of E3 Ligase: The E3 ligase-binding moiety recruits an E3 ubiquitin ligase.

Ubiquitination: The E3 ligase ubiquitinates the target protein.

Proteasomal Degradation: The ubiquitinated target protein is recognized and degraded by the proteasome.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another semi-flexible linker used in PROTAC development.

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar structure but with different positioning of the benzoic acid moiety.

Uniqueness

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid is unique due to its sulfonyl group, which provides additional sites for chemical modification and enhances its versatility as a linker in PROTACs. This structural feature allows for fine-tuning of the linker properties to optimize the efficacy and selectivity of the PROTAC .

Activité Biologique

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid, with the molecular formula and CAS number 849035-97-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring, a sulfonyl group, and a benzoic acid moiety, which may contribute to its pharmacological properties.

The compound has a melting point range of 191–193 °C and a molecular weight of 369.44 g/mol . Its solubility and stability under physiological conditions are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, notably G protein-coupled receptors (GPCRs). Research indicates that compounds with similar structures can act as antagonists or modulators of inflammatory pathways. For example, sulfonyl derivatives have been explored for their role in inhibiting the P2Y14 receptor, which mediates inflammatory responses by regulating neutrophil motility .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of sulfonyl derivatives. In vitro evaluations showed that compounds structurally related to this compound exhibited significant activity against various bacterial strains. The following table summarizes the antibacterial activity of related compounds:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1.4 μM |

| Compound B | Escherichia coli | 200 nM |

| Compound C | Proteus mirabilis | Active at 1 mM |

These findings suggest that the sulfonyl group may enhance the interaction with bacterial targets, leading to effective inhibition .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been linked to their ability to inhibit specific GPCRs involved in inflammatory pathways. For instance, antagonists of the P2Y14 receptor have shown promise in reducing inflammation in models of asthma and other inflammatory diseases . This mechanism could be relevant for this compound, suggesting potential therapeutic applications in managing inflammatory conditions.

Case Studies

- Study on Neutrophil Motility : A study investigating the effects of sulfonyl-containing compounds on neutrophil motility demonstrated that these compounds could significantly reduce neutrophil recruitment in response to inflammatory stimuli. This suggests their potential utility in treating conditions characterized by excessive inflammation .

- Antimicrobial Evaluation : Another study focused on the synthesis and testing of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .

Propriétés

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6S/c1-17(2,3)24-16(21)18-10-8-12(9-11-18)25(22,23)14-7-5-4-6-13(14)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHZVQJKTJTTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375544 | |

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidine-4-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-97-8 | |

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidine-4-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]sulfonyl}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.